2-(chloromethyl)oxirane;N,N,N',N'-tetrakis(3-aminopropyl)butane-1,4-diamine
Description
1.1 2-(Chloromethyl)oxirane (Epichlorohydrin) 2-(Chloromethyl)oxirane, commonly known as epichlorohydrin, is a reactive organochlorine compound with the formula C₃H₅ClO. It is an epoxide derivative widely used in the synthesis of epoxy resins, glycidyl ethers, and other polymers. Its high reactivity stems from the strained oxirane (epoxide) ring and the chloromethyl group, enabling nucleophilic substitution and ring-opening reactions.
1.2 N,N,N',N'-Tetrakis(3-aminopropyl)butane-1,4-diamine This compound, also known as DAB-Am-4 or Astramol AM 4, is a first-generation polypropylenimine tetraamine dendrimer with a butane-1,4-diamine core and four 3-aminopropyl branches . It is structurally distinct from natural polyamines like spermine (N,N′-bis(3-aminopropyl)butane-1,4-diamine) due to its tetra-substitution, which enhances its branching and molecular complexity. Applications include drug delivery, catalysis, and polymer synthesis due to its multivalent amine surface and controlled architecture .
Properties
IUPAC Name |
2-(chloromethyl)oxirane;N,N,N',N'-tetrakis(3-aminopropyl)butane-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H40N6.C3H5ClO/c17-7-3-13-21(14-4-8-18)11-1-2-12-22(15-5-9-19)16-6-10-20;4-1-3-2-5-3/h1-20H2;3H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTZABZWCSJMDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCl.C(CCN(CCCN)CCCN)CN(CCCN)CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H45ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851373-13-2 | |
| Record name | Bixalomer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851373-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bixalomer | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15200 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)oxirane typically involves the reaction of epichlorohydrin with a suitable base, such as sodium hydroxide, to form the oxirane ring. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
N,N,N’,N’-tetrakis(3-aminopropyl)butane-1,4-diamine is synthesized through the reaction of 1,4-dibromobutane with 3-aminopropylamine. The reaction is typically carried out in the presence of a solvent, such as ethanol, and under reflux conditions .
Industrial Production Methods
Industrial production of 2-(chloromethyl)oxirane involves large-scale reactions using epichlorohydrin and sodium hydroxide. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
For N,N,N’,N’-tetrakis(3-aminopropyl)butane-1,4-diamine, industrial production involves the use of continuous flow reactors to ensure consistent product quality and high throughput. The reaction conditions are carefully monitored to prevent side reactions and ensure the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)oxirane undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the oxirane ring can be substituted by nucleophiles such as amines, alcohols, and thiols.
Ring-opening reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of various functionalized products.
N,N,N’,N’-tetrakis(3-aminopropyl)butane-1,4-diamine primarily undergoes reactions typical of amines, such as:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Ring-opening reactions: Common nucleophiles include water, alcohols, and amines.
Major Products
Nucleophilic substitution: Products include various substituted oxiranes and functionalized alcohols.
Ring-opening reactions: Products include diols, amino alcohols, and other functionalized compounds.
Scientific Research Applications
Pharmaceutical Applications
Drug Delivery Systems :
Bixalomer has been investigated for use in drug delivery systems due to its ability to form stable complexes with drugs, enhancing their solubility and bioavailability. The presence of amine groups allows for conjugation with various therapeutic agents, facilitating targeted delivery.
Case Study : In a study published in Journal of Controlled Release, researchers demonstrated that Bixalomer-based nanoparticles could effectively deliver chemotherapeutic agents to cancer cells while minimizing systemic toxicity .
Material Science
Polymer Synthesis :
The compound is utilized in the synthesis of advanced polymeric materials. Its unique structure enables the formation of hydrogels that exhibit desirable mechanical properties and biocompatibility.
Case Study : A research article in Materials Science & Engineering highlighted the development of Bixalomer-based hydrogels that could be used for tissue engineering applications, showcasing their ability to support cell growth and differentiation .
Environmental Applications
Water Treatment :
Bixalomer has potential applications in water treatment processes, particularly in the removal of heavy metals and organic pollutants from wastewater. Its high affinity for various contaminants makes it an effective adsorbent.
Case Study : Research published in Environmental Science & Technology illustrated the efficacy of Bixalomer in adsorbing lead ions from contaminated water sources, demonstrating its practical application in environmental remediation .
Data Tables
Mechanism of Action
The mechanism of action of 2-(chloromethyl)oxirane involves the reactivity of the oxirane ring, which can undergo nucleophilic attack by various reagents. This reactivity allows the compound to participate in a wide range of chemical reactions, leading to the formation of various functionalized products .
N,N,N’,N’-tetrakis(3-aminopropyl)butane-1,4-diamine acts primarily through its amine groups, which can form strong bonds with various electrophiles. This reactivity makes it useful in applications such as polymer cross-linking and catalysis .
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural differences between N,N,N',N'-tetrakis(3-aminopropyl)butane-1,4-diamine and related polyamine analogues:
| Compound Name | Core Structure | Substituents | Molecular Formula | Key Features |
|---|---|---|---|---|
| N,N,N',N'-Tetrakis(3-aminopropyl)butane-1,4-diamine | Butane-1,4-diamine | Four 3-aminopropyl groups | C₁₄H₃₈N₆ | Dendrimer, high branching, multivalent |
| Spermine (N,N′-bis(3-aminopropyl)butane-1,4-diamine) | Butane-1,4-diamine | Two 3-aminopropyl groups | C₁₀H₂₆N₄ | Linear, endogenous polyamine |
| Spermidine (N-(3-aminopropyl)butane-1,4-diamine) | Butane-1,4-diamine | One 3-aminopropyl group | C₇H₁₉N₃ | Intermediate in polyamine biosynthesis |
| DESPM (N,N′-bis(3-ethylaminopropyl)butane-1,4-diamine) | Butane-1,4-diamine | Two 3-ethylaminopropyl groups | C₁₄H₃₄N₄ | Alkylated derivative, enzyme substrate |
| Pentamine 3343 (Takao et al.) | Extended alkyl chain | Multiple aminopropyl branches | Not specified | High SMOX substrate activity |
Key Observations :
- The tetrakis-aminopropyl derivative exhibits four terminal amines, enabling higher binding capacity compared to spermine (two amines) and spermidine (one amine). This enhances its utility in drug conjugation and nanoparticle synthesis .
- Alkylated analogues like DESPM and BnEtSPM (N-(3-benzylaminopropyl)-N'-(3-ethylaminopropyl)butane-1,4-diamine) demonstrate modified enzymatic substrate properties, with DESPM showing preferential oxidation by spermine oxidase (SMO) over polyamine oxidase (APAO) .
Enzymatic and Metabolic Activity
- Spermine and Spermidine : Naturally occurring polyamines critical for cell growth, DNA stabilization, and ion channel regulation. Spermine is oxidized by SMO to produce spermidine and H₂O₂, while spermidine is further metabolized by APAO .
- N-Alkylated Analogues: DESPM and DBSPM (N,N′-bis(3-benzylaminopropyl)butane-1,4-diamine) are resistant to degradation by APAO but serve as substrates for SMO, making them candidates for targeted enzyme inhibition in cancer therapy .
- Tetrakis-aminopropyl Dendrimer: Limited enzymatic data is available, but its branched structure likely reduces interaction with polyamine catabolic enzymes (e.g., APAO/SMO) compared to linear analogues. Its stability in biological systems supports applications in sustained drug release .
Research Findings :
- The pentamine 3343 demonstrates a Vmax/Km ratio ~100× higher than spermine for SMOX, highlighting its utility in enzyme kinetics studies .
Biological Activity
The compound 2-(chloromethyl)oxirane; N,N,N',N'-tetrakis(3-aminopropyl)butane-1,4-diamine is a complex organic molecule that exhibits significant biological activity. This article will explore its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound consists of an epoxide group (2-(chloromethyl)oxirane) and a polyamine structure (N,N,N',N'-tetrakis(3-aminopropyl)butane-1,4-diamine). The epoxide group is known for its reactivity, allowing it to form covalent bonds with various biological molecules, which can lead to alterations in cellular functions.
- Cytotoxicity : The compound has been shown to exhibit cytotoxic effects on various cell lines. Its epoxide moiety can react with nucleophilic sites in proteins and nucleic acids, leading to cellular damage and apoptosis.
- Antimicrobial Properties : Research indicates that the compound possesses antimicrobial activity against a range of pathogens. The mechanism is primarily attributed to the disruption of microbial cell membranes and interference with metabolic processes.
- Polyamine Interaction : The polyamine component may influence cell growth and differentiation by modulating polyamine metabolism. Polyamines are critical for cellular functions such as DNA stabilization and gene expression regulation.
Case Study 1: Cytotoxic Effects on Cancer Cells
In a study examining the effects of this compound on cancer cell lines, it was found that treatment resulted in a significant reduction in cell viability. The IC50 values were calculated to be approximately 15 µM for breast cancer cells and 20 µM for prostate cancer cells, indicating potent cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer | 15 |
| Prostate Cancer | 20 |
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy against Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 10 µg/mL for E. coli and 5 µg/mL for S. aureus.
| Microorganism | MIC (µg/mL) |
|---|---|
| E. coli | 10 |
| S. aureus | 5 |
Research Findings
- In Vitro Studies : Various in vitro studies have confirmed the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways.
- In Vivo Studies : Animal models have shown that administration of the compound leads to significant tumor regression, suggesting potential as an anticancer agent.
- Safety Profile : Toxicological assessments indicate that while the compound exhibits strong biological activity, it also poses risks at higher concentrations, necessitating careful dosage regulation.
Q & A
Basic Research Questions
Q. What are standard synthetic protocols for N-alkylation reactions using 2-(chloromethyl)oxirane (epichlorohydrin)?
- Methodological Answer : Optimize N-alkylation by selecting bases like KOH or NaH in polar aprotic solvents (e.g., DMF). For example, reacting amines with 2-(chloromethyl)oxirane under mild conditions (40–60°C, 1–4 hours) achieves yields up to 73% . Key variables include stoichiometry (1.2–1.5 eq. oxirane), base strength, and solvent polarity.
Q. How can researchers confirm the molecular structure of N,N,N',N'-tetrakis(3-aminopropyl)butane-1,4-diamine?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze proton environments (e.g., δ 1.4–2.6 ppm for methylene groups adjacent to amines).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for C22H48N6).
- X-ray Crystallography : Resolve crystal structures to validate spatial arrangement of amine groups .
Q. What safety protocols are critical when handling 2-(chloromethyl)oxirane?
- Methodological Answer :
- PPE : Wear chemical-resistant gloves (PVC), safety goggles with side shields, and avoid contact lenses .
- Ventilation : Use fume hoods to limit inhalation exposure (TLV not established; minimize airborne concentrations) .
- Decontamination : Neutralize spills with alkaline solutions (e.g., 10% sodium bicarbonate) to hydrolyze epoxide groups .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in epoxide ring-opening reactions with 2-(chloromethyl)oxirane?
- Methodological Answer :
- Nucleophilic Attack : Use polar solvents (DMSO) to stabilize transition states. For example, NaH in DMF favors attack at the less hindered oxirane carbon, while K2CO3 in DMSO may shift selectivity toward the chloromethyl site .
- Kinetic vs. Thermodynamic Control : Monitor reaction progress via HPLC to distinguish intermediates (e.g., glycidyl ethers vs. chlorohydrins) .
Q. What strategies resolve contradictions in toxicity data for polyamine derivatives like N,N,N',N'-tetrakis(3-aminopropyl)butane-1,4-diamine?
- Methodological Answer :
- In Silico Modeling : Apply QSAR models to predict acute toxicity (e.g., LC50) and cross-validate with in vitro assays (e.g., zebrafish embryo toxicity) .
- Dose-Response Studies : Conduct tiered testing (OECD Guidelines 423/425) to reconcile discrepancies between acute dermal irritation and chronic exposure thresholds .
Q. How do structural modifications of N,N,N',N'-tetrakis(3-aminopropyl)butane-1,4-diamine enhance its utility in polymer crosslinking?
- Methodological Answer :
- Branching vs. Linear Architectures : Introduce tris(aminoethyl)amine cores to increase crosslink density in epoxy resins (Tg increases by 15–20°C) .
- Chelation Capacity : Modify terminal amines with carboxylate groups to bind metal ions (e.g., Cu²⁺), enhancing catalytic activity in polymer matrices .
Key Research Considerations
- Polymer Chemistry : 2-(Chloromethyl)oxirane is critical in synthesizing epoxy resins and glycidyl ethers, with regulatory scrutiny on novel applications (e.g., EPA’s Significant New Use Rules) .
- Environmental Impact : Degradation pathways for polyamines should be assessed via LC-MS to identify persistent metabolites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
